Home > Products > Screening Compounds P53184 > N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide -

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide

Catalog Number: EVT-4224556
CAS Number:
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a hybrid molecule incorporating a 1,3,4-thiadiazole ring, dichloroacetic acid moiety, and a non-condensed pyrazoline. It was synthesized using a cost-effective approach and its structure was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra. This compound was studied for its anticancer activity in vitro using the NCI DTP protocol "60 lines screening". []

Relevance: This compound is structurally related to N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide due to the presence of the 1,3,4-thiadiazole ring and the amide functional group. Both compounds also feature aromatic substitutions on the thiadiazole ring, albeit with different substitution patterns.

3-(5-Aryl-1,3,4-thiadiazol-2-yl)-1-(β-D-glucopyranosyl)-5-alkyl-2-thio-4-imidazolidinones (5)

Compound Description: These compounds represent a class of molecules containing a 1,3,4-thiadiazole ring, an imidazolidinone ring, and a β-D-glucopyranosyl group. They were synthesized from 3-(5-aryl-1,3,4-thiadiazol-2-yl)-5-alkyl-2-thio-4-imidazolidinones (3) by reacting them with β-D-1,2,3,4,6-penta-O-acetyl-glucopyranose and iodine. Their in vitro fungicidal activity was evaluated against fungal species Cephalosporium sacchari, Colletotrichum falcate, and Helminthosporium oryzae. []

Relevance: Similar to N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide, these compounds possess the 1,3,4-thiadiazole ring. Although the target compound lacks the imidazolidinone and glucopyranosyl moieties, the shared thiadiazole core, coupled with aryl substitutions, makes them structurally related.

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

Compound Description: This compound contains a fused triazolo-thiadiazole system linked to a pyridine and a furan ring. Its crystal structure reveals dihedral angles between these planar systems, along with intramolecular and intermolecular interactions like C—H⋯N hydrogen bonding, π–π stacking, and non-bonded S⋯N interactions. []

Relevance: While this compound does not share the exact 1,3,4-thiadiazole ring with N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide, it contains a closely related thiadiazole moiety as part of a fused triazolo-thiadiazole system. The presence of aromatic rings (furan and pyridine) linked to the thiadiazole moiety further strengthens the structural relationship.

6-(5-Phenyl-[1,3,4]thiadiazol-2-ylamino)-benzopyran-2-ones (4a-f)

Compound Description: This series of compounds incorporates a 1,3,4-thiadiazole ring linked to a benzopyran-2-one (coumarin) scaffold via an amino group. They were synthesized from 6-isothiocyanato coumarins and benzoyl hydrazides. The compounds were evaluated for their antimicrobial activity and showed promising antibacterial properties. []

Relevance: These compounds share the 1,3,4-thiadiazole ring and an aromatic substitution with N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide. Though the target compound lacks the coumarin moiety, the common thiadiazole core and aromatic substituents connect these structures.

Sulfonamide Derivatives with a 3,4-Dimethoxyphenyl Moiety

Compound Description: These novel sulfonamide derivatives are designed as VEGFR-2 inhibitors and feature a 3,4-dimethoxyphenyl group. They were evaluated for their in vitro anticancer activity against various cancer cell lines (HepG2, Daoy, HeLa, and HT-29). Among them, compounds 4, 10, 16, and 19 exhibited promising cytotoxic activity. The most active derivatives were further studied for their VEGFR-2 inhibitory potential, with compounds 10 and 19 demonstrating higher activity than the reference drug dasatinib. []

Relevance: These compounds are structurally related to N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide due to the presence of the 3,4-dimethoxyphenyl moiety. Though the target compound lacks the sulfonamide functionality, the shared dimethoxyphenyl group highlights a significant structural similarity.

3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives (5a–g)

Compound Description: This series of heterocyclic compounds is characterized by a 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold connected to a benzamide group. These compounds were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and LC-MS. Their biological activities were evaluated for antibacterial and antifungal properties against a panel of microorganisms. []

Relevance: Although these compounds don't contain the exact 1,3,4-thiadiazole ring found in N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide, they feature a structurally similar thiadiazole moiety as part of the fused triazolo-thiadiazole system. The presence of furan and benzamide groups connected to this moiety further emphasizes the structural relationship.

Properties

Product Name

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C21H23N3O4S/c1-4-16(28-15-8-6-5-7-9-15)20(25)22-21-24-23-19(29-21)13-14-10-11-17(26-2)18(12-14)27-3/h5-12,16H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

ANBQZRBDOARNFG-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.